Methyl 2-acetoxy-5-acetylbenzoate
Overview
Description
Methyl 2-acetoxy-5-acetylbenzoate is an organic compound with the molecular formula C12H12O5 and a molecular weight of 236.22 g/mol It is a derivative of benzoic acid, featuring both acetoxy and acetyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-acetoxy-5-acetylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-5-acetylbenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows: [ \text{2-Hydroxy-5-acetylbenzoic acid} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 2-hydroxy-5-acetylbenzoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohols or aldehydes, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: 2-Hydroxy-5-acetylbenzoic acid and methanol.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-acetoxy-5-acetylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Material Science: It is explored for its use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-acetoxy-5-acetylbenzoate involves its interaction with various molecular targets. The acetoxy and acetyl groups can undergo hydrolysis, releasing active intermediates that can interact with biological molecules. These interactions can modulate enzymatic activity or alter cellular pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Methyl 2-hydroxy-5-acetylbenzoate: Similar structure but with a hydroxyl group instead of an acetoxy group.
Methyl 2-acetoxybenzoate: Lacks the acetyl group present in methyl 2-acetoxy-5-acetylbenzoate.
Uniqueness: this compound is unique due to the presence of both acetoxy and acetyl functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 5-acetyl-2-acetyloxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-7(13)9-4-5-11(17-8(2)14)10(6-9)12(15)16-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYCWWDFSBYNQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456665 | |
Record name | methyl 2-acetoxy-5-acetylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61414-18-4 | |
Record name | methyl 2-acetoxy-5-acetylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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